molecular formula C6H5N5O2 B13105395 2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione CAS No. 43116-08-1

2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

Cat. No.: B13105395
CAS No.: 43116-08-1
M. Wt: 179.14 g/mol
InChI Key: SWQQYHFUYYBDEM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, nucleophiles (such as amines and thiols), and oxidizing or reducing agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include various substituted pyrrolopyrazine derivatives, which can exhibit enhanced biological activities or improved chemical properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione include other pyrrolopyrazine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of amino groups and the specific arrangement of nitrogen atoms within the heterocyclic rings. This unique structure contributes to its distinct biological activities and chemical properties, making it a valuable compound for research and development .

Properties

CAS No.

43116-08-1

Molecular Formula

C6H5N5O2

Molecular Weight

179.14 g/mol

IUPAC Name

2,3-diaminopyrrolo[3,4-b]pyrazine-5,7-dione

InChI

InChI=1S/C6H5N5O2/c7-3-4(8)10-2-1(9-3)5(12)11-6(2)13/h(H2,7,9)(H2,8,10)(H,11,12,13)

InChI Key

SWQQYHFUYYBDEM-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=O)NC1=O)N=C(C(=N2)N)N

Origin of Product

United States

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